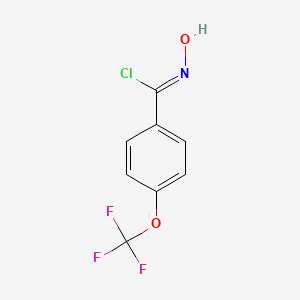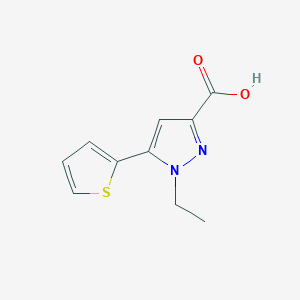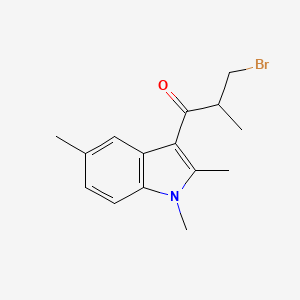![molecular formula C13H13ClN2O3 B3082754 methyl 3-[(chloroacetyl)amino]-5-methyl-1H-indole-2-carboxylate CAS No. 1134334-64-7](/img/structure/B3082754.png)
methyl 3-[(chloroacetyl)amino]-5-methyl-1H-indole-2-carboxylate
Vue d'ensemble
Description
“Methyl 3-[(chloroacetyl)amino]-5-methyl-1H-indole-2-carboxylate” is a complex organic compound. It contains an indole core, which is a common structure in many natural products and pharmaceuticals. The indole core consists of a benzene ring fused to a pyrrole ring . This compound also has a chloroacetyl amino group and a carboxylate ester group, which could potentially participate in various chemical reactions.
Molecular Structure Analysis
The molecular formula of this compound is C13H13ClN2O3 . It has a molecular weight of 280.71 . The structure includes an indole ring, a chloroacetyl group, and a methyl ester group .
Applications De Recherche Scientifique
1. Synthesis and Conformational Studies
Methyl 3-[(chloroacetyl)amino]-5-methyl-1H-indole-2-carboxylate and its derivatives have been utilized in the synthesis of novel conformationally constrained tryptophan analogues. These derivatives are designed with a ring that bridges the α-carbon and the 4-position of the indole ring. This structural modification limits the conformational flexibility of the side chain while keeping both amine and carboxylic acid groups available for further derivatization. Such compounds are valuable in peptide and peptoid conformation elucidation studies (Horwell, Nichols, Ratcliffe, & Roberts, 1994).
2. Functionalization for Heterocyclic Derivatives
The compound has been functionalized for the synthesis of heterocyclic derivatives. For instance, its reaction with selenium dioxide and other reagents leads to the formation of various compounds like 1,2,3-selenadiazole and 2,3-dihydro-1,3,4-thiadiazole derivatives. Such reactions demonstrate the versatility of this compound in organic synthesis, particularly in the creation of diverse heterocyclic structures (Velikorodov, Ionova, Shustova, & Stepkina, 2016).
3. Synthesis of Pyrimidoindole Derivatives
This compound is also used in the synthesis of pyrimidoindole derivatives. By reacting with aryl isocyanates and similar agents, it forms various derivatives with potential applications in pharmaceuticals and materials science (Shestakov, Shikhaliev, Sidorenko, Kartsev, & Simakov, 2009).
4. Studies on Acetylation and Structural Properties
Research involving the acetylation of related indole derivatives has provided insights into their structural and conformational properties. Such studies are crucial for understanding the chemical behavior and potential applications of these compounds in various fields, including medicinal chemistry (Dzygiel et al., 2004).
5. Synthesis of Diazepinoindole Derivatives
Methyl 3-[(chloroacetyl)amino]-5-methyl-1H-indole-2-carboxylate is used in the synthesis of diazepinoindole derivatives. Such compounds have potential applications in medicinal chemistry and as intermediates in organic synthesis (Ryabova et al., 2006).
Orientations Futures
Propriétés
IUPAC Name |
methyl 3-[(2-chloroacetyl)amino]-5-methyl-1H-indole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O3/c1-7-3-4-9-8(5-7)11(16-10(17)6-14)12(15-9)13(18)19-2/h3-5,15H,6H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DABNUAPLFQXLSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2NC(=O)CCl)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-[(chloroacetyl)amino]-5-methyl-1H-indole-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Benzyl N-[cyano(4-methoxyphenyl)methyl]carbamate](/img/structure/B3082684.png)
![6'-Butyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one oxime](/img/structure/B3082688.png)






